molecular formula C15H12Br2N2O5 B14555677 N-(3,5-Dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide CAS No. 62047-48-7

N-(3,5-Dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide

Cat. No.: B14555677
CAS No.: 62047-48-7
M. Wt: 460.07 g/mol
InChI Key: CAPOHZAQTSWEGW-UHFFFAOYSA-N
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Description

N-(3,5-Dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide is a complex organic compound characterized by the presence of bromine, ethoxy, hydroxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the bromination of 4-ethoxyphenol to obtain 3,5-dibromo-4-ethoxyphenol. This intermediate is then subjected to nitration to introduce the nitro group, followed by a coupling reaction with 2-hydroxybenzamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-Dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms and ethoxy group contribute to the compound’s overall reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(3,5-Dibromo-4-ethoxyphenyl)methylene]benzenesulfonamide
  • N’-[(E)-(3,5-Dibromo-4-ethoxyphenyl)methylene]benzenesulfonohydrazide
  • N’-[(Z)-(3,5-Dibromo-4-ethoxyphenyl)methylene]cyclopropanecarbohydrazide

Uniqueness

N-(3,5-Dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups makes it particularly reactive and versatile for various applications.

Properties

CAS No.

62047-48-7

Molecular Formula

C15H12Br2N2O5

Molecular Weight

460.07 g/mol

IUPAC Name

N-(3,5-dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C15H12Br2N2O5/c1-2-24-14-11(16)5-8(6-12(14)17)18-15(21)10-7-9(19(22)23)3-4-13(10)20/h3-7,20H,2H2,1H3,(H,18,21)

InChI Key

CAPOHZAQTSWEGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)Br

Origin of Product

United States

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